(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine
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Overview
Description
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole ring.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between triazole derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, triazole derivatives are known for their antifungal and antimicrobial properties
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethanamine: This compound features a dioxolane ring instead of a triazole ring, which can result in different chemical and biological properties.
Adamantan-1-ylmethanamine: This compound contains an adamantane group, which imparts unique steric and electronic properties.
Uniqueness
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is unique due to the presence of the triazole ring and the methoxybenzyl group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the methoxybenzyl group can enhance the compound’s solubility and binding properties.
Biological Activity
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a triazole derivative with notable potential in biological applications. This compound features a triazole ring and a methoxybenzyl group, which are critical for its biological activity. Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Introduction of the Methoxybenzyl Group : This group is introduced via nucleophilic substitution reactions with suitable methoxybenzyl halides.
- Formation of the Methanamine Group : Achieved through reductive amination processes.
Antimicrobial Properties
Triazole derivatives are known for their broad-spectrum antimicrobial activities. Research indicates that this compound exhibits significant antifungal activity by potentially inhibiting ergosterol synthesis in fungal membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the micromolar range, suggesting significant potency.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Example A | MCF-7 | 15.63 |
Example B | A549 | 10.38 |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic pathways, potentially leading to inhibition of cell proliferation.
- Apoptosis Induction : Flow cytometry assays have indicated that similar compounds can induce apoptosis in cancer cells through activation of caspases and modulation of p53 signaling pathways.
Case Studies
A study published in MDPI explored various triazole derivatives' effects on cancer cell lines and found that certain modifications significantly enhanced their anticancer activity. For instance:
- Compounds with electron-donating groups on the phenyl ring showed improved cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZJNZKVYUJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441426 |
Source
|
Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199014-16-9 |
Source
|
Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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